molecular formula C11H11NO4 B12968749 Methyl 3-hydroxy-4-methoxy-1H-indole-2-carboxylate

Methyl 3-hydroxy-4-methoxy-1H-indole-2-carboxylate

Cat. No.: B12968749
M. Wt: 221.21 g/mol
InChI Key: WJLDZGBFFFFKHX-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-hydroxy-4-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-hydroxy-4-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-hydroxy-4-methoxy-1H-indole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-4-methoxy-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

  • Methyl 3-hydroxy-1H-indole-2-carboxylate
  • Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
  • 4-methyl-1H-indole-2-carboxylate

Comparison: Methyl 3-hydroxy-4-methoxy-1H-indole-2-carboxylate is unique due to the presence of both hydroxyl and methoxy groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 3-hydroxy-4-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C11H11NO4/c1-15-7-5-3-4-6-8(7)10(13)9(12-6)11(14)16-2/h3-5,12-13H,1-2H3

InChI Key

WJLDZGBFFFFKHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=C(N2)C(=O)OC)O

Origin of Product

United States

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